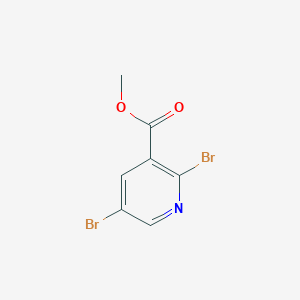

Methyl 2,5-dibromonicotinate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 2,5-dibromopyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Br2NO2/c1-12-7(11)5-2-4(8)3-10-6(5)9/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHGNHPIJCKMPTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(N=CC(=C1)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Br2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30506560 | |

| Record name | Methyl 2,5-dibromopyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30506560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78686-82-5 | |

| Record name | Methyl 2,5-dibromopyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30506560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of Methyl 2,5-dibromonicotinate

Abstract

Methyl 2,5-dibromonicotinate is a pivotal heterocyclic building block in modern synthetic chemistry, particularly valued in the realms of pharmaceutical and agrochemical development. The strategic placement of two bromine atoms on the pyridine ring offers versatile handles for selective functionalization through cross-coupling reactions, enabling the construction of complex molecular architectures.[1] This guide provides a comprehensive overview of a robust synthetic route to Methyl 2,5-dibromonicotinate via Fischer esterification and details the essential analytical techniques required for its unambiguous characterization. The content herein is curated for researchers, medicinal chemists, and process development scientists, emphasizing the causal relationships behind experimental choices to ensure both reproducibility and a deep mechanistic understanding.

Strategic Approach to Synthesis

The preparation of Methyl 2,5-dibromonicotinate is most reliably achieved through the esterification of its corresponding carboxylic acid precursor, 2,5-dibromonicotinic acid. This precursor can be synthesized via several methods, often involving a Sandmeyer reaction on an appropriate aminonicotinic acid derivative to ensure regioselective installation of the bromine atoms.[2][3][4] This guide, however, focuses on the final, critical transformation: the conversion of the carboxylic acid to the methyl ester.

For this step, the Fischer-Speier esterification is the method of choice. This acid-catalyzed reaction between a carboxylic acid and an alcohol (in this case, methanol) is a cornerstone of organic synthesis due to its operational simplicity, cost-effectiveness, and the use of readily available reagents.[5][6]

The Causality of the Fischer Esterification Mechanism

Understanding the mechanism is key to optimizing the reaction. The process is an equilibrium-driven nucleophilic acyl substitution.[5]

-

Activation of the Carbonyl: The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst (e.g., H₂SO₄). This step is crucial as it significantly enhances the electrophilicity of the carbonyl carbon, making it susceptible to attack by a weak nucleophile like methanol.

-

Nucleophilic Attack: The lone pair of electrons on the oxygen atom of methanol attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.

-

Proton Transfer: An intramolecular or solvent-mediated proton transfer occurs, converting one of the hydroxyl groups into a good leaving group (water).

-

Elimination of Water: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of water.

-

Deprotonation: The final step involves the deprotonation of the carbonyl oxygen, regenerating the acid catalyst and yielding the final ester product.

To drive the equilibrium towards the product side, an excess of the alcohol (methanol) is typically used, acting as both reactant and solvent.

Synthesis Workflow Diagram

Caption: Overall workflow for the synthesis of Methyl 2,5-dibromonicotinate.

Detailed Experimental Protocol

This protocol is a representative procedure and should be adapted and optimized based on laboratory scale and equipment. All operations should be performed in a well-ventilated fume hood.

-

Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,5-dibromonicotinic acid (10.0 g, 35.6 mmol).

-

Reagent Addition: Add methanol (150 mL) to the flask, followed by the slow, dropwise addition of concentrated sulfuric acid (2.0 mL) with stirring. The addition of acid is exothermic and should be done carefully.

-

Reaction Execution: Heat the reaction mixture to a gentle reflux (approximately 65-70 °C) using a heating mantle. Maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching and Neutralization: After the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into 300 mL of ice-cold water. A white precipitate may form. Neutralize the solution by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases and the pH is approximately 7-8.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL). The choice of ethyl acetate is based on its good solvency for the product and its immiscibility with water.

-

Washing and Drying: Combine the organic extracts and wash them sequentially with water (100 mL) and brine (100 mL) to remove residual acid and inorganic salts. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure Methyl 2,5-dibromonicotinate as a white to off-white solid.[7]

Comprehensive Characterization

Unambiguous confirmation of the product's identity and purity is paramount. A multi-technique approach is employed, combining physical property measurement with spectroscopic analysis.

Characterization Workflow Diagram

Caption: A logical workflow for the comprehensive characterization of the final product.

Physicochemical Properties

The synthesized compound should be a white or off-white solid, consistent with literature reports.

| Property | Value | Source |

| IUPAC Name | methyl 2,5-dibromopyridine-3-carboxylate | [8] |

| CAS Number | 78686-82-5 | [1][8][9] |

| Molecular Formula | C₇H₅Br₂NO₂ | [1][8] |

| Molecular Weight | 294.93 g/mol | [1][8] |

| Melting Point | 48-49 °C | [1][9] |

Spectroscopic Analysis

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure. The sample is typically dissolved in a deuterated solvent like CDCl₃.

-

¹H NMR: The proton NMR spectrum provides information on the number, environment, and connectivity of hydrogen atoms.

-

A singlet integrating to 3H is expected for the methyl ester (-OCH₃) protons, typically in the range of δ 3.9-4.0 ppm.

-

Two distinct signals in the aromatic region (δ 7.5-9.0 ppm) are expected for the two protons on the pyridine ring. These protons (at the C4 and C6 positions) will appear as doublets due to mutual coupling.

-

-

¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon environments.

-

The methyl carbon of the ester will appear around δ 53 ppm.

-

The ester carbonyl carbon is highly deshielded and will be found around δ 163-165 ppm.

-

The four carbons of the pyridine ring will have distinct signals in the aromatic region (δ 120-160 ppm), with the bromine-substituted carbons showing characteristic shifts.

-

IR spectroscopy is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies.[10]

| Wavenumber (cm⁻¹) | Bond Vibration | Significance |

| ~3100-3000 | C-H (Aromatic) | Confirms the presence of the pyridine ring. |

| ~2950 | C-H (Aliphatic) | Confirms the methyl group of the ester. |

| ~1730-1715 | C=O (Ester) | Key signal confirming the ester functional group. |

| ~1600-1450 | C=C / C=N (Aromatic) | Skeletal vibrations of the pyridine ring. |

| ~1300-1100 | C-O (Ester) | Corroborates the presence of the ester group. |

| Below 800 | C-Br | Indicates carbon-bromine bonds. |

Mass spectrometry provides the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.

-

Molecular Ion (M⁺): The most critical observation is the molecular ion peak cluster. Due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), a molecule with two bromine atoms will exhibit a characteristic triplet pattern:

-

M⁺: Contains two ⁷⁹Br atoms.

-

M+2: Contains one ⁷⁹Br and one ⁸¹Br atom.

-

M+4: Contains two ⁸¹Br atoms.

-

The relative intensity of these peaks will be approximately 1:2:1, providing definitive evidence for the presence of two bromine atoms. For Methyl 2,5-dibromonicotinate, this cluster will appear around m/z 293, 295, and 297.

-

-

Fragmentation Pattern: Common fragmentation pathways for esters include the loss of the alkoxy group or the entire ester group.[11]

-

[M - 31]⁺: Loss of the methoxy radical (•OCH₃), corresponding to a peak at m/z ~264.

-

[M - 59]⁺: Loss of the carbomethoxy radical (•COOCH₃), corresponding to a peak at m/z ~236.

-

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, Methyl 2,5-dibromonicotinate is associated with the following hazards:

-

H315: Causes skin irritation.[8]

-

H319: Causes serious eye irritation.[8]

-

H335: May cause respiratory irritation.[8]

Handling Recommendations:

-

Always handle this compound within a certified chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.

Conclusion

This guide has outlined a reliable and well-understood pathway for the synthesis of Methyl 2,5-dibromonicotinate via Fischer esterification. The success of the synthesis is validated through a systematic characterization protocol employing NMR, IR, and Mass Spectrometry. By understanding the rationale behind each synthetic step and analytical method, researchers can confidently prepare and verify this valuable chemical intermediate, paving the way for its application in the discovery and development of novel chemical entities.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12677293, Methyl 2,5-dibromonicotinate. Retrieved from [Link]

-

LookChem (2024). 2,5-Dibromopyridine: Applications in Organic Chemistry and Green Synthesis. Retrieved from [Link]

-

Wikipedia (2024). Sandmeyer reaction. Retrieved from [Link]

-

ResearchGate (n.d.). IR spectroscopic modes and their assignations for compounds 1, 2, and 2-D. Retrieved from [Link]

-

Organic Syntheses (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

-

Organic Syntheses (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

-

MySkinRecipes (n.d.). Methyl 2,5-dibromonicotinate. Retrieved from [Link]

-

Heterocyclic Letters (2021). A convenient and scalable process for preparation of 2,5-dibromopyridine. Retrieved from [Link]

- Google Patents (2020). CN110759858A - Synthesis method of 2, 5-dibromopyridine.

- Google Patents (2015). CN105061301A - Synthesis method of 2,5-dibromopyridine.

-

L.S. College, Muzaffarpur (2022). Sandmeyer reaction. Retrieved from [Link]

-

Organic Chemistry Portal (n.d.). Sandmeyer Reaction. Retrieved from [Link]

-

The Royal Society of Chemistry (n.d.). Electronic Supplementary Information. Retrieved from [Link]

-

ResearchGate (2018). Synthesis of Methyl 2‐Bromo‐3‐oxocyclopent‐1‐ene‐1‐carboxylate. Retrieved from [Link]

-

NRO Chemistry (2025). Sandmeyer Reaction - experimental procedure and set up. Retrieved from [Link]

-

Accounts of Chemical Research (2018). Renaissance of Sandmeyer-Type Reactions: Conversion of Aromatic C–N Bonds into C–X Bonds. Retrieved from [Link]

-

ChemComplete (2020). Solving Mass Spectroscopy Problems - Analyzing Fragmentation Patterns. Retrieved from [Link]

-

Michigan State University Department of Chemistry (n.d.). Infrared Spectroscopy. Retrieved from [Link]

-

Chemcd (n.d.). METHYL 2,5-DIBROMONICOTINATE, 78686-82-5. Retrieved from [Link]

- Google Patents (2018). US10392364B2 - Process for synthesis of lenalidomide.

- Google Patents (2016). CN105348177A - Preparation method for 2,5-dibromo-3-methylpyridine.

-

Michigan State University Department of Chemistry (n.d.). Mass Spectrometry. Retrieved from [Link]

-

ScienceDirect (n.d.). Quantum chemical studies of FT-IR and Raman spectra of methyl 2,5-dichlorobenzoate. Retrieved from [Link]

-

ATAR Notes (2023). Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry. Retrieved from [Link]

-

ResearchGate (n.d.). Conversion of Carboxylic Acids into Esters without Use of Alcohols. Retrieved from [Link]

-

Chemistry LibreTexts (2025). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

Master Organic Chemistry (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]

-

Doc Brown's Chemistry (n.d.). Infrared Spectroscopy Index. Retrieved from [Link]

-

National Center for Biotechnology Information (n.d.). Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. Retrieved from [Link]

-

RSC Publishing (n.d.). Dissociative photoionization of methyl crotonate: experimental and theoretical insights. Retrieved from [Link]

- Google Patents (2013). EP 2935229 B1 - ESTERIFICATION OF 2,5-FURAN-DICARBOXYLIC ACID.

-

The Royal Society of Chemistry (n.d.). Hydrosilane and Bismuth-accelerated Palladium Catalyzed Aerobic Oxidative Esterification of Benzylic Alcohols with Air. Retrieved from [Link]

-

MDPI (n.d.). Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. Retrieved from [Link]

-

The Organic Chemistry Tutor (2019). Esterification--Making Esters from Carboxylic Acids. Retrieved from [Link]

-

SlidePlayer (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

-

Institute of Chemical Technology, Mumbai (n.d.). Supplementary Information. Retrieved from [Link]

Sources

- 1. Methyl 2,5-dibromonicotinate [myskinrecipes.com]

- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 3. heteroletters.org [heteroletters.org]

- 4. lscollege.ac.in [lscollege.ac.in]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Methyl 2,5-dibromonicotinate | C7H5Br2NO2 | CID 12677293 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. echemi.com [echemi.com]

- 10. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 11. youtube.com [youtube.com]

Methyl 2,5-dibromonicotinate spectroscopic data analysis

An In-depth Technical Guide to the Spectroscopic Analysis of Methyl 2,5-dibromonicotinate

Prepared by: Gemini, Senior Application Scientist

Introduction

Methyl 2,5-dibromonicotinate is a halogenated pyridine derivative that serves as a versatile building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. Its structure, featuring a pyridine ring substituted with two bromine atoms and a methyl ester group, provides multiple reactive sites for further chemical transformations. Accurate structural confirmation and purity assessment are paramount for its effective use in multi-step syntheses. This guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to elucidate and verify the structure of methyl 2,5-dibromonicotinate. The focus is not merely on the data itself, but on the causal relationships between the molecular structure and the resulting spectral features, offering field-proven insights for researchers, scientists, and drug development professionals.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton Environment

¹H NMR spectroscopy is arguably the most powerful tool for determining the precise arrangement of hydrogen atoms in a molecule. By measuring the resonance frequencies of protons in a magnetic field, we can deduce their chemical environment, proximity to other protons, and relative numbers.

Experimental Protocol: Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of methyl 2,5-dibromonicotinate in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The deuterated solvent is essential as it is "invisible" in the ¹H NMR spectrum and provides a lock signal for the spectrometer.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard. TMS provides a reference signal at 0 ppm, against which all other proton signals are measured.

-

Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire the spectrum on a 400 MHz (or higher) spectrometer. Standard acquisition parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans to ensure a good signal-to-noise ratio.

Data Presentation & Interpretation

The ¹H NMR spectrum of methyl 2,5-dibromonicotinate is relatively simple, displaying signals for the two aromatic protons and the three methyl protons.

| Signal Assignment | Chemical Shift (δ) ppm (Predicted) | Multiplicity | Integration | J-coupling (Hz) (Predicted) |

| H-4 | ~8.3 | Doublet (d) | 1H | ~2.2 |

| H-6 | ~8.7 | Doublet (d) | 1H | ~2.2 |

| -OCH₃ | ~3.9 | Singlet (s) | 3H | N/A |

Causality Behind the Observations:

-

Aromatic Protons (H-4 and H-6): Protons on an aromatic ring typically resonate in the 6.5-8.5 ppm region.[1][2][3] The signals for H-4 and H-6 are found significantly downfield due to the deshielding effects of the electronegative nitrogen atom in the pyridine ring and the electron-withdrawing bromine atoms and methyl ester group.

-

Splitting Pattern: The two aromatic protons, H-4 and H-6, are not adjacent. They are separated by three bonds (H-C4-C5-C6-H), leading to a small long-range coupling known as meta-coupling. This results in each signal appearing as a doublet with a small coupling constant (J) of approximately 2-3 Hz.[4] The absence of a larger ortho-coupling (typically 7-10 Hz) confirms their relative positions.

-

Methyl Protons (-OCH₃): The three protons of the methyl group are chemically equivalent and have no adjacent protons to couple with. Therefore, they appear as a sharp singlet.[5] Their chemical shift around 3.9 ppm is characteristic of a methyl group attached to an oxygen atom in an ester functionality.[6]

Visualization: Proton Assignments

Caption: ¹H NMR assignments for Methyl 2,5-dibromonicotinate.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

¹³C NMR provides information about the number and type of carbon atoms in a molecule. In standard broadband-decoupled spectra, each unique carbon atom gives a single peak, allowing for a direct count of non-equivalent carbons.

Experimental Protocol: Data Acquisition

-

Sample Preparation: The same sample prepared for ¹H NMR can be used.

-

Data Acquisition: The spectrum is acquired on the same spectrometer. ¹³C NMR requires more scans than ¹H NMR due to the low natural abundance of the ¹³C isotope (~1.1%). Typically, several hundred to a few thousand scans are accumulated over a period of 30 minutes to several hours. Broadband proton decoupling is used to simplify the spectrum by removing C-H coupling, resulting in a single peak for each carbon.

Data Presentation & Interpretation

The molecule has 7 carbon atoms, all in unique chemical environments, leading to 7 distinct signals in the ¹³C NMR spectrum.

| Signal Assignment | Chemical Shift (δ) ppm (Predicted) | Rationale |

| C=O (ester) | ~164 | Carbonyl carbons are highly deshielded and appear far downfield.[7][8] |

| C-3 | ~152 | Aromatic carbon attached to the ester group. |

| C-6 | ~148 | Aromatic carbon adjacent to nitrogen, significantly deshielded. |

| C-4 | ~140 | Aromatic carbon bearing a hydrogen atom. |

| C-5 | ~122 | Aromatic carbon attached to bromine. |

| C-2 | ~120 | Aromatic carbon attached to both nitrogen and bromine. |

| -OCH₃ | ~53 | Aliphatic carbon attached to an electronegative oxygen atom.[8] |

Causality Behind the Observations:

-

Carbonyl Carbon (C=O): The peak furthest downfield (~164 ppm) is characteristic of an ester carbonyl carbon. Its electron-deficient nature, due to being double-bonded to one oxygen and single-bonded to another, causes strong deshielding.[7]

-

Aromatic Carbons (C2-C6): Aromatic carbons typically resonate between 120-150 ppm.[2][3] The specific shifts are influenced by the attached substituents. Carbons bonded to electronegative atoms like nitrogen and bromine are shifted to different extents. Differentiating between the specific aromatic carbons often requires more advanced 2D NMR techniques (like HSQC/HMBC), but their presence in this region is a key indicator of the pyridine ring.

-

Methoxy Carbon (-OCH₃): The peak at ~53 ppm is in the typical range for a methyl carbon single-bonded to an oxygen atom.

Visualization: Carbon Assignments

Caption: ¹³C NMR assignments for Methyl 2,5-dibromonicotinate.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy measures the vibrations of bonds within a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies, making it an excellent tool for functional group identification.

Experimental Protocol: Data Acquisition

-

Sample Preparation: A small amount of the solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory, which is a common and simple method. Alternatively, the sample can be mixed with potassium bromide (KBr) powder and pressed into a thin pellet.

-

Data Acquisition: A background spectrum of the empty ATR crystal or the KBr pellet is recorded first. Then, the sample spectrum is recorded. The instrument plots transmittance or absorbance versus wavenumber (cm⁻¹).

Data Presentation & Interpretation

The IR spectrum confirms the presence of the key functional groups: the ester and the aromatic ring.

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Significance |

| ~3100-3000 | Aromatic C-H Stretch | Medium-Weak | Confirms the presence of the pyridine ring.[2][3] |

| ~2950 | Aliphatic C-H Stretch | Weak | Corresponds to the methyl group C-H bonds.[9] |

| ~1730 | C=O Stretch (Ester) | Strong, Sharp | Definitive evidence for the carbonyl group of the ester.[9][10] |

| ~1600-1450 | C=C Aromatic Ring Stretch | Medium | Characteristic vibrations of the pyridine ring skeleton.[1][11] |

| ~1300-1100 | C-O Stretch (Ester) | Strong | Corresponds to the C-O single bonds of the ester group. |

| < 800 | C-Br Stretch | Medium | Found in the fingerprint region, indicative of carbon-bromine bonds. |

Causality Behind the Observations:

-

The "Sword" Peak (C=O): The most prominent feature in the spectrum is the strong, sharp absorption around 1730 cm⁻¹. This is a classic signature of a carbonyl (C=O) double bond in an ester.[10] Its high intensity is due to the large change in dipole moment during the stretching vibration.

-

The 3000 cm⁻¹ Line: The region around 3000 cm⁻¹ is a useful diagnostic landmark. Peaks appearing just above 3000 cm⁻¹ are characteristic of C-H bonds where the carbon is sp² hybridized (aromatic), while peaks just below 3000 cm⁻¹ are from C-H bonds on sp³ hybridized carbons (aliphatic).[10][12] The presence of peaks in both regions supports the existence of both the aromatic ring and the methyl group.

Visualization: IR Analysis Workflow

Caption: Decision workflow for IR spectral interpretation.

Mass Spectrometry (MS): Determining Molecular Weight and Formula

Mass spectrometry provides the molecular weight of a compound and offers clues to its structure through the analysis of its fragmentation patterns. For halogenated compounds, MS is particularly powerful due to the characteristic isotopic patterns of halogens.

Experimental Protocol: Data Acquisition

-

Sample Introduction: A dilute solution of the compound is injected into the mass spectrometer.

-

Ionization: Electron Ionization (EI) is a common method. The sample is bombarded with high-energy electrons, which ejects an electron from the molecule to form a radical cation known as the molecular ion (M⁺•).

-

Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by an analyzer (e.g., a quadrupole or time-of-flight) and detected.

Data Presentation & Interpretation

The molecular formula of methyl 2,5-dibromonicotinate is C₇H₅Br₂NO₂. The key to its mass spectrum is the presence of two bromine atoms. Bromine has two major isotopes, ⁷⁹Br (~50.7% abundance) and ⁸¹Br (~49.3% abundance), which are nearly equal in abundance.

| m/z Value | Proposed Identity | Significance |

| 293 | [M]⁺• (C₇H₅⁷⁹Br₂NO₂) | Molecular ion with two ⁷⁹Br isotopes. |

| 295 | [M+2]⁺• (C₇H₅⁷⁹Br⁸¹BrNO₂) | Molecular ion with one ⁷⁹Br and one ⁸¹Br. The most abundant peak in the cluster. |

| 297 | [M+4]⁺• (C₇H₅⁸¹Br₂NO₂) | Molecular ion with two ⁸¹Br isotopes. |

| 264/266/268 | [M - OCH₃]⁺ | Loss of the methoxy radical from the ester. |

| 214/216 | [M - Br]⁺ | Loss of a bromine radical. |

Causality Behind the Observations:

-

The Isotopic Cluster: The presence of two bromine atoms results in a characteristic molecular ion cluster with three peaks separated by 2 m/z units ([M]⁺•, [M+2]⁺•, and [M+4]⁺•). The relative intensity ratio of these peaks will be approximately 1:2:1. This pattern is a definitive signature for a dibrominated compound and provides strong evidence for the molecular formula.[13]

-

Fragmentation: In EI-MS, the molecular ion is a high-energy species that can fragment in predictable ways. A common fragmentation pathway for esters is the loss of the alkoxy group as a radical. The observation of a cluster at m/z 264/266/268 (corresponding to the loss of •OCH₃, mass 31) strongly supports the presence of the methyl ester.

Visualization: Key Fragmentation Pathways

Caption: Major fragmentation pathways for Methyl 2,5-dibromonicotinate in EI-MS.

Integrated Analysis and Conclusion

No single spectroscopic technique provides the complete structural picture. The true power of this analysis lies in the synergistic integration of all data.

-

Mass Spectrometry establishes the molecular weight (294.93 g/mol ) and elemental composition (C₇H₅Br₂NO₂), confirmed by the unique 1:2:1 isotopic pattern for two bromine atoms.[13]

-

IR Spectroscopy confirms the presence of the essential functional groups: an ester (C=O at ~1730 cm⁻¹, C-O at ~1200 cm⁻¹) and an aromatic ring (C-H > 3000 cm⁻¹, C=C at ~1500 cm⁻¹).[9][10]

-

¹³C NMR confirms the carbon skeleton, showing 7 unique carbons, including a downfield ester carbonyl, five aromatic carbons, and an upfield methoxy carbon.

-

¹H NMR provides the final, detailed structural map. It shows the three methyl ester protons as a singlet and two distinct aromatic protons that are meta-coupled, confirming the 2,5-dibromo and 3-carboxy substitution pattern on the pyridine ring.

Together, these techniques provide an unambiguous, self-validating confirmation of the structure of methyl 2,5-dibromonicotinate. This rigorous analytical approach is fundamental in modern chemical research and drug development, ensuring the identity and quality of key chemical intermediates and final products.

References

- TheElkchemist. (2024). Interpreting H-NMR Spectra Aromatic Molecule. YouTube.

- University of Colorado Boulder. (n.d.). Aromatics - Organic Chemistry.

- Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds.

- Chemistry LibreTexts. (2025). 2.10: Spectroscopy of Aromatic Compounds.

- University of Puget Sound. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms.

- Katritzky, A. R., & Jones, R. A. (1959). Infrared Spectral-Structural Correlations of Some Substituted Pyridines. Applied Spectroscopy, 13(4), 85-88.

- National Center for Biotechnology Information. (n.d.). Methyl 2,5-dibromonicotinate. PubChem.

- Michigan State University. (n.d.). Proton NMR Table. Department of Chemistry.

- eCampusOntario Pressbooks. (n.d.). 29.9 1H NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry.

- Chemguide. (n.d.). Interpreting C-13 NMR spectra.

- Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra.

- University of Wisconsin. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data.

- Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra.

- Chemistry LibreTexts. (2023). 12.8: Infrared Spectra of Some Common Functional Groups.

- Clark, J. (n.d.). Table of Characteristic IR Absorptions.

Sources

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 5. 29.9 1H NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 6. Proton NMR Table [www2.chemistry.msu.edu]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Infrared Spectral-Structural Correlations of Some Substituted Pyridines [opg.optica.org]

- 12. uanlch.vscht.cz [uanlch.vscht.cz]

- 13. Methyl 2,5-dibromonicotinate | C7H5Br2NO2 | CID 12677293 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of Methyl 2,5-dibromonicotinate

Introduction

Methyl 2,5-dibromonicotinate is a halogenated pyridine derivative that serves as a versatile building block in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals. Its rigid pyridine core, substituted with two bromine atoms and a methyl ester group, offers multiple reaction sites for further chemical modification. The precise structural characterization of this compound is paramount for its effective use in synthetic pathways and for ensuring the purity of the resulting products. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation and purity assessment of organic molecules like Methyl 2,5-dibromonicotinate. This guide provides a detailed analysis of the predicted ¹H and ¹³C NMR spectra of this compound, alongside field-proven protocols for data acquisition.

Molecular Structure and NMR Assignment Strategy

To facilitate the discussion of the NMR spectra, the atoms in Methyl 2,5-dibromonicotinate are numbered as shown in the diagram below. The molecule lacks any rotational or planar symmetry that would make any of the aromatic protons or carbons chemically equivalent. Therefore, we expect to see distinct signals for each of the two aromatic protons and each of the seven carbon atoms.

Caption: Molecular structure of Methyl 2,5-dibromonicotinate with atom numbering for NMR assignments.

¹H NMR Spectral Analysis (Predicted)

The ¹H NMR spectrum of Methyl 2,5-dibromonicotinate is expected to be relatively simple, showing three distinct signals corresponding to the two aromatic protons (H4 and H6) and the three methyl protons of the ester group.

-

Aromatic Protons (H4 and H6): The pyridine ring is an electron-deficient system, which generally results in the downfield chemical shifts of its protons compared to benzene. The presence of two electron-withdrawing bromine atoms and the methyl ester group further deshields the aromatic protons.

-

H4: This proton is situated between two bromine atoms (at positions 2 and 5), which are strongly electron-withdrawing. However, it is meta to the nitrogen atom. Its chemical shift is expected to be in the downfield region.

-

H6: This proton is ortho to the electron-deficient nitrogen atom, which causes significant deshielding. It is also meta to a bromine atom.

-

Multiplicity: H4 and H6 are on the same aromatic ring and are not chemically equivalent. They are four bonds apart, which will result in a long-range meta-coupling. This will cause each signal to appear as a doublet, with a small coupling constant (⁴J).

-

-

Methyl Protons (-OCH₃): The three protons of the methyl group are chemically equivalent and will appear as a single sharp signal. Being attached to an oxygen atom, they are deshielded and will appear downfield from typical alkane protons.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H6 | 8.5 - 8.7 | Doublet (d) | ~2.5 (⁴J) | 1H |

| H4 | 8.2 - 8.4 | Doublet (d) | ~2.5 (⁴J) | 1H |

| -OCH₃ | 3.9 - 4.1 | Singlet (s) | N/A | 3H |

¹³C NMR Spectral Analysis (Predicted)

The broadband proton-decoupled ¹³C NMR spectrum is expected to show seven distinct signals, as all carbon atoms are in unique chemical environments.

-

Aromatic Carbons (C2, C3, C4, C5, C6):

-

C2 and C5: These carbons are directly bonded to bromine atoms, which typically cause a downfield shift. However, the "heavy atom effect" of bromine can sometimes lead to a slight shielding. In this case, being part of an aromatic system, the deshielding effect is likely to dominate.

-

C3: This carbon is attached to the electron-withdrawing carbonyl group of the ester, which will cause a significant downfield shift.

-

C4 and C6: These are protonated carbons. C6 is adjacent to the nitrogen atom, which will result in a downfield shift. C4 is influenced by the adjacent bromine and the meta-position to the nitrogen and ester group.

-

-

Carbonyl Carbon (C=O): The carbon of the carbonyl group in the ester is highly deshielded and will appear significantly downfield, typically in the 160-170 ppm range.

-

Methyl Carbon (-OCH₃): This sp³-hybridized carbon, being attached to an electronegative oxygen atom, will appear in the typical range for methoxy groups.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O | 162 - 165 |

| C6 | 150 - 153 |

| C4 | 145 - 148 |

| C3 | 135 - 138 |

| C2 | 128 - 132 |

| C5 | 120 - 124 |

| -OCH₃ | 52 - 55 |

Experimental Protocols for NMR Data Acquisition

The following protocols are designed to yield high-quality ¹H and ¹³C NMR spectra for Methyl 2,5-dibromonicotinate.

Sample Preparation

Proper sample preparation is crucial for obtaining high-resolution NMR spectra.[1][2][3]

-

Weighing the Sample: For a standard 5 mm NMR tube, weigh approximately 10-20 mg of Methyl 2,5-dibromonicotinate for ¹H NMR and 50-100 mg for ¹³C NMR.[1][3]

-

Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is a common choice for many organic compounds.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a small vial.[2] Gentle warming or vortexing can aid dissolution.

-

Filtration and Transfer: To remove any particulate matter that can interfere with the magnetic field homogeneity, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[4][5]

-

Internal Standard: For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added. Alternatively, the residual solvent peak can be used as a secondary reference.[1]

-

Capping and Labeling: Securely cap the NMR tube and label it clearly.

Caption: Workflow for NMR sample preparation.

Data Acquisition

The following are typical acquisition parameters for a 400 MHz or 500 MHz NMR spectrometer.

¹H NMR Spectroscopy:

-

Insertion and Locking: Insert the sample into the spectrometer. Lock the field frequency using the deuterium signal from the solvent.

-

Shimming: Optimize the magnetic field homogeneity by shimming on the lock signal to obtain sharp, symmetrical peaks.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse sequence (e.g., 'zg30' on Bruker instruments).

-

Pulse Width: A 30° or 45° pulse is recommended to ensure adequate relaxation between scans.[6]

-

Acquisition Time (at): ~4 seconds.[6]

-

Relaxation Delay (d1): 1-2 seconds.

-

Number of Scans (ns): 8-16 scans are typically sufficient for good signal-to-noise.

-

¹³C NMR Spectroscopy:

-

Setup: Use the same locked and shimmed sample.

-

Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled single-pulse sequence (e.g., 'zgpg30' on Bruker instruments).

-

Pulse Width: A 30° pulse is generally a good starting point.[6]

-

Acquisition Time (at): ~2-4 seconds.[6]

-

Relaxation Delay (d1): 2 seconds. For quantitative analysis, a longer delay may be necessary to ensure full relaxation of quaternary carbons.[7]

-

Number of Scans (ns): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) may be required to achieve a good signal-to-noise ratio.

-

Caption: General workflow for NMR data acquisition.

Conclusion

The predicted ¹H and ¹³C NMR spectra of Methyl 2,5-dibromonicotinate provide a clear spectral signature for the verification of its chemical structure. The ¹H spectrum is characterized by two meta-coupled doublets in the aromatic region and a singlet for the methyl ester protons. The ¹³C spectrum is expected to show seven distinct signals, with the chemical shifts being highly dependent on the electronic environment created by the nitrogen, bromine, and carbonyl substituents. The experimental protocols outlined in this guide provide a robust framework for obtaining high-quality NMR data, which is essential for routine quality control, reaction monitoring, and the comprehensive characterization of this important synthetic intermediate.

References

-

Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. [Link]

-

Georgia Institute of Technology. (2023). Small molecule NMR sample preparation. [Link]

-

Scribd. NMR Sample Prep. [Link]

-

Hoyt, D. W., et al. (2018). Chapter 5: Acquiring 1 H and 13 C Spectra. In Modern NMR Techniques for Synthetic Chemistry. [Link]

-

University College London. Sample Preparation. [Link]

-

University of Cambridge. NMR Sample Prepara-on. [Link]

-

PubChem. Methyl 2,5-dibromonicotinate. [Link]

-

University of Colorado Boulder. Spin-spin splitting and coupling - Coupling in 1H NMR. [Link]

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

-

University of Ottawa. Quantitative NMR Spectroscopy. [Link]

Sources

- 1. Spectral Database for Organic Compounds, SDBS - Databases - UW-Madison Libraries [search.library.wisc.edu]

- 2. Bioregistry - Spectral Database for Organic Compounds [bioregistry.io]

- 3. SDBS: Spectral Database for Organic Compounds – Clark Physical Sciences Library [physicalsciences.library.cornell.edu]

- 4. hmdb.ca [hmdb.ca]

- 5. hmdb.ca [hmdb.ca]

- 6. Spectral Database for Organic Compounds, SDBS - Библиотеки масс-спектров - Каталог сайтов - SUDMED MS [sudmed-ms.ru]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to Methyl 2,5-dibromonicotinate: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Scaffold in Medicinal Chemistry

Methyl 2,5-dibromonicotinate is a halogenated pyridine derivative that has emerged as a valuable and versatile building block in the synthesis of complex organic molecules, particularly within the realm of medicinal chemistry and drug discovery. Its strategic placement of two bromine atoms on the pyridine ring, coupled with a methyl ester functionality, offers a rich chemical handle for a variety of transformations, enabling the construction of diverse molecular architectures. This guide provides a comprehensive overview of the physical and chemical properties of Methyl 2,5-dibromonicotinate, a detailed exploration of its synthesis and reactivity, and an in-depth look at its applications in the development of novel therapeutic agents.

Physicochemical Properties: A Foundation for Application

A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective utilization in research and development. The key properties of Methyl 2,5-dibromonicotinate are summarized below, providing a foundational dataset for its handling, reaction design, and purification.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₅Br₂NO₂ | [1] |

| Molecular Weight | 294.93 g/mol | [1] |

| IUPAC Name | methyl 2,5-dibromopyridine-3-carboxylate | [1] |

| CAS Number | 78686-82-5 | [1] |

| Appearance | White to off-white crystalline solid | (Typical) |

| Melting Point | 48-49 °C | [2] |

| Boiling Point (Predicted) | 279.1 ± 20.0 °C | [2] |

| Density (Predicted) | 1.928 ± 0.06 g/cm³ | [2] |

| Solubility | Soluble in polar organic solvents such as ethanol, methanol, and dichloromethane. | [3] |

Safety and Handling: Methyl 2,5-dibromonicotinate is an irritant and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is recommended to work in a well-ventilated fume hood. Store in a cool, dry place away from incompatible materials.

Synthesis and Reactivity: Forging New Molecular Pathways

The synthesis of Methyl 2,5-dibromonicotinate can be approached through a multi-step sequence, typically starting from a readily available picoline derivative. A plausible and commonly employed strategy involves the oxidation of the methyl group to a carboxylic acid, followed by esterification. The bromination of the pyridine ring can be achieved at different stages of the synthesis.

Proposed Synthetic Pathway

A representative synthetic route is outlined below, commencing with the bromination of 3-picoline, followed by oxidation and esterification.

Sources

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Crystal Structure of Methyl 2,5-dibromonicotinate: From Data Acquisition to Supramolecular Analysis

This guide provides a comprehensive overview of the methodologies and analyses involved in determining and interpreting the crystal structure of Methyl 2,5-dibromonicotinate. As a Senior Application Scientist, this document is structured to not only present protocols but to also provide the scientific rationale behind the experimental and computational choices, ensuring a deep understanding of the structural insights that can be gained.

Introduction: The Significance of Halogenated Heterocycles in Medicinal Chemistry

Methyl 2,5-dibromonicotinate, a halogenated derivative of nicotinic acid, represents a class of compounds of significant interest in drug discovery and development. The presence and positioning of bromine atoms on the pyridine ring introduce unique electronic and steric properties that can profoundly influence a molecule's interaction with biological targets. Understanding the three-dimensional arrangement of atoms in the solid state is paramount, as it dictates the compound's physicochemical properties, such as solubility, stability, and crystal packing, which in turn affect its bioavailability and formulation.

The bromine substituents are of particular interest due to their ability to participate in halogen bonding, a non-covalent interaction that is gaining increasing recognition as a powerful tool in crystal engineering and rational drug design.[1][2] This guide will walk through the process of elucidating the crystal structure of Methyl 2,5-dibromonicotinate, from initial data collection to the detailed analysis of its supramolecular architecture.

PART 1: Elucidating the Crystal Structure: An Experimental and Computational Workflow

The determination of a crystal structure is a multi-step process that integrates experimental X-ray diffraction with computational refinement and analysis.

Experimental Workflow: Single-Crystal X-ray Diffraction (SC-XRD)

The following diagram outlines the typical workflow for SC-XRD.

Step-by-Step Experimental Protocol:

-

Crystal Growth: High-quality single crystals of Methyl 2,5-dibromonicotinate are paramount for successful X-ray diffraction analysis. Slow evaporation of a saturated solution is a common technique. Solvents to consider would be methanol, ethanol, or acetone, given the predicted properties of the compound.[3]

-

Crystal Selection and Mounting: A suitable crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. Data is collected by rotating the crystal in a beam of monochromatic X-rays and recording the diffraction pattern on a detector.[4]

-

Data Processing and Reduction: The raw diffraction images are processed to integrate the reflection intensities and apply corrections for experimental factors.

-

Structure Solution: The processed data is used to solve the phase problem and obtain an initial electron density map. Programs like SHELXS are commonly used for this purpose.

-

Structure Refinement: The initial structural model is refined against the experimental data to improve the fit. This involves adjusting atomic positions, and thermal parameters. SHELXL is a widely used program for refinement.

-

Validation and CIF Generation: The final refined structure is validated using tools like checkCIF to ensure its quality and correctness. The final data is then compiled into a Crystallographic Information File (CIF).

PART 2: Molecular Geometry and Conformational Analysis

While a specific experimental structure is not publicly available, we can predict the molecular geometry of Methyl 2,5-dibromonicotinate based on known chemical principles and data from related structures.

Predicted Molecular Structure of Methyl 2,5-dibromonicotinate:

Table 1: Predicted Crystallographic Parameters for Methyl 2,5-dibromonicotinate

| Parameter | Predicted Value/System | Rationale |

| Crystal System | Monoclinic or Orthorhombic | These are common crystal systems for small organic molecules. |

| Space Group | P2₁/c or Pna2₁ | These are common centrosymmetric and non-centrosymmetric space groups, respectively. |

| Z | 4 | A common number of molecules in the unit cell for this size of molecule. |

| V (ų) | ~700-900 | Estimated based on similar sized molecules. |

PART 3: Supramolecular Architecture and Intermolecular Interactions

The crystal packing of Methyl 2,5-dibromonicotinate will be dictated by a variety of non-covalent interactions. A thorough analysis of these interactions is crucial for understanding the material's properties.

Halogen Bonding: A Key Interaction

The presence of two bromine atoms makes halogen bonding a primary consideration. A halogen bond is an attractive interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site.[1]

Sources

- 1. A Comprehensive Ab Initio Study of Halogenated A···U and G···C Base Pair Geometries and Energies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Controlling the molecular arrangement of racemates through weak interactions: the synergy between π-interactions and halogen bonds - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. Methyl 2,5-dibromonicotinate [myskinrecipes.com]

- 4. researchgate.net [researchgate.net]

Foreword: The Criticality of Purity in Drug Development

An In-Depth Technical Guide to the Purity Assessment of Methyl 2,5-dibromonicotinate

In the landscape of pharmaceutical research and drug development, the starting materials and intermediates used in the synthesis of Active Pharmaceutical Ingredients (APIs) are of paramount importance. Methyl 2,5-dibromonicotinate, a key heterocyclic building block, is frequently employed in the synthesis of complex molecules, including nicotinic receptor modulators and kinase inhibitors.[1] Its purity is not merely a quality metric; it is a critical determinant of the safety, efficacy, and reproducibility of the final drug substance. Undesired chemical substances, or impurities, can have no therapeutic benefit and may even pose a health risk.[2] This guide provides a comprehensive framework for the robust analytical assessment of Methyl 2,5-dibromonicotinate, grounding its methodologies in the principles of scientific integrity and regulatory compliance as outlined by the International Council for Harmonisation (ICH).

Physicochemical Profile of Methyl 2,5-dibromonicotinate

A thorough understanding of the analyte's properties is the foundation of any analytical strategy. These characteristics influence the choice of chromatographic conditions, solvents, and detection methods.

| Property | Value | Source |

| IUPAC Name | methyl 2,5-dibromopyridine-3-carboxylate | PubChem[3] |

| Molecular Formula | C₇H₅Br₂NO₂ | PubChem[3] |

| Molecular Weight | 294.93 g/mol | PubChem[3] |

| CAS Number | 78686-82-5 | PubChem[3] |

| Melting Point | 48-49 °C | MySkinRecipes[1] |

| Predicted Boiling Point | 279.1±20.0 °C | MySkinRecipes[1] |

| Predicted Density | 1.928±0.06 g/cm³ | MySkinRecipes[1] |

Chemical Structure:

Caption: Structure of Methyl 2,5-dibromonicotinate.

The Analytical Control Strategy: A Multi-modal Approach

No single analytical technique can provide a complete picture of a compound's purity. A robust control strategy employs a combination of orthogonal methods, each providing unique and complementary information. This ensures that all potential impurities—organic, inorganic, and residual solvents—are adequately controlled.[4][5]

Caption: A comprehensive analytical workflow for purity assessment.

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone of purity analysis, enabling the separation of the main compound from closely related impurities.

High-Performance Liquid Chromatography (HPLC)

Causality: Reversed-phase HPLC (RP-HPLC) is the primary technique for quantifying the purity of Methyl 2,5-dibromonicotinate and its non-volatile organic impurities. The C18 stationary phase provides excellent separation for moderately polar compounds like this halogenated pyridine derivative. UV detection is suitable due to the presence of the chromophoric pyridine ring.

Protocol: Purity Determination by RP-HPLC

-

Instrumentation: HPLC system with a UV/Vis or Diode Array Detector (DAD).

-

Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

-

Mobile Phase:

-

Component A: 0.1% Phosphoric acid in Water.

-

Component B: Acetonitrile.

-

-

Elution Program: Isocratic elution with a mixture of Acetonitrile and Phosphate Buffer (e.g., 60:40 v/v) is a good starting point.[6] A gradient may be required to resolve all impurities.

-

Example Gradient: 0-25 min, 40-80% B; 25-30 min, 80% B; 30.1-35 min, 40% B.

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: 220-260 nm. A DAD allows for peak purity assessment.[6][7]

-

Injection Volume: 10 µL.

-

Sample Preparation: Accurately weigh ~10 mg of Methyl 2,5-dibromonicotinate and dissolve in 10 mL of Acetonitrile to prepare a 1 mg/mL stock solution. Further dilute as necessary.

-

Analysis:

-

Inject a blank (diluent) to establish the baseline.

-

Inject the sample solution.

-

Calculate the purity by area normalization: % Purity = (Area of Main Peak / Total Area of All Peaks) * 100.

-

Quantify specific impurities using a reference standard if available.

-

Validation Considerations: The method must be validated according to ICH Q2(R2) guidelines, assessing parameters like specificity, linearity, range, accuracy, precision, and robustness.[8][9] Specificity is crucial and can be demonstrated through forced degradation studies to ensure degradation products do not co-elute with the main peak.[10]

Gas Chromatography-Mass Spectrometry (GC-MS)

Causality: GC-MS is ideal for identifying and quantifying volatile organic impurities and residual solvents. The compound's predicted boiling point makes it suitable for GC analysis.[1] The mass spectrometer provides definitive identification of separated components based on their mass-to-charge ratio and fragmentation patterns.

Protocol: Analysis of Volatile Impurities by GC-MS

-

Instrumentation: Gas chromatograph coupled to a Mass Spectrometer (e.g., single quadrupole).

-

Column: HP-5ms (5%-phenyl)-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness.[11]

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Injector Temperature: 250°C.

-

Oven Temperature Program:

-

Initial temperature: 70°C, hold for 2 minutes.

-

Ramp: 10°C/min to 280°C.

-

Hold: 5 minutes at 280°C.

-

-

MS Transfer Line Temperature: 280°C.

-

Ion Source Temperature: 230°C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: 40-400 amu.

-

Sample Preparation: Prepare a solution of ~1 mg/mL in a suitable solvent like Methanol or Dichloromethane.

-

Analysis:

-

Inject the sample.

-

Identify peaks by comparing their mass spectra with a reference library (e.g., NIST).

-

Quantify using an internal standard or by area percent, assuming similar response factors for related impurities.

-

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods provide irrefutable proof of the compound's identity and structural integrity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR is the most powerful technique for unambiguous structure determination.[12] ¹H NMR confirms the proton environment, including the number of protons and their connectivity, while ¹³C NMR confirms the carbon skeleton. It can detect impurities with different structural frameworks, even if they co-elute in chromatography.

-

¹H NMR: For Methyl 2,5-dibromonicotinate (C₇H₅Br₂NO₂), the spectrum is expected to show:

-

A singlet for the methyl (–OCH₃) protons (~3.9 ppm).

-

Two doublets in the aromatic region for the two pyridine ring protons (~8.0-8.5 ppm), showing coupling to each other.

-

-

¹³C NMR: The spectrum will show seven distinct carbon signals corresponding to the methyl group, the carbonyl group, and the five carbons of the pyridine ring.

The absence of unexpected signals is a strong indicator of high purity. Quantitative NMR (qNMR) can also be used for an accurate assay without the need for a specific reference standard of the compound itself.

Mass Spectrometry (MS)

Causality: High-resolution mass spectrometry (HRMS) provides an exact mass measurement, which can confirm the elemental composition of the molecule. For C₇H₅Br₂NO₂, the monoisotopic mass is 292.8687 Da.[3] A measured mass within a few ppm of this value confirms the molecular formula.

Impurity Profiling and Control

Understanding potential impurities is key to developing specific analytical methods to control them. Impurities can arise from starting materials, by-products of the synthesis, or degradation.[2]

Caption: Potential impurity pathways from synthesis and degradation.

ICH Q3A(R2) Thresholds: The control of these impurities is governed by ICH guidelines, which set thresholds for reporting, identification, and toxicological qualification based on the maximum daily dose of the final drug.[13]

| Threshold | Maximum Daily Dose ≤ 2 g/day |

| Reporting Threshold | 0.05% |

| Identification Threshold | 0.10% or 1.0 mg/day (whichever is lower) |

| Qualification Threshold | 0.15% or 1.0 mg/day (whichever is lower) |

Source: Adapted from ICH Q3A(R2) Guideline[13]

Any impurity observed at or above the identification threshold must be structurally characterized (e.g., using MS and NMR).[2] Any impurity exceeding the qualification threshold requires toxicological data to demonstrate its safety.[13]

Conclusion

The purity assessment of Methyl 2,5-dibromonicotinate is a multi-faceted process that requires a strategic combination of orthogonal analytical techniques. By integrating high-resolution chromatographic methods for separation and quantification with powerful spectroscopic techniques for identity confirmation, a complete and reliable purity profile can be established. Adherence to a robust validation strategy, framed by ICH guidelines, ensures that these methods are suitable for their intended purpose. This rigorous analytical oversight is fundamental to guaranteeing the quality of this critical intermediate and, ultimately, the safety and efficacy of the medicines it is used to create.

References

- Vertex AI Search. (2025, June 25). Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide.

- AMSbiopharma. Impurity guidelines in drug development under ICH Q3.

- ASEAN. ASEAN GUIDELINES FOR VALIDATION OF ANALYTICAL PROCEDURES.

- International Journal of Pharmaceutical Investigation. Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines.

- European Medicines Agency. (2024, June 14). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.

- Purdue University. Live qualification/validation of purity methods for protein products.

- Medicines Control Agency, The Gambia. (2025, January 17). Guideline for Impurities in New Active Pharmaceutical Ingredient.

- ICH. (2006, October 25). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2).

- A3P. Some good validation practices for analytical procedures.

- ICH. (2022, March 24). Q2(R2) Validation of Analytical Procedures.

- HELIX Chromatography. HPLC Methods for analysis of Pyridine.

- Agency for Toxic Substances and Disease Registry. Analytical Methods for Detecting Pyridine.

- OSHA. (1991, December). Pyridine Method PV2295.

- National Center for Biotechnology Information. Analytical Methods for Determining Pyridine in Biological Materials.

- National Center for Biotechnology Information. Methyl 2,5-dibromonicotinate. PubChem Compound Database.

- Agilent Technologies. Analysis of Pharmacologically Relevant Compounds using GC/MSD – EI/PCI/NCI.

- Health Canada. (1999, December 31). Determination of Pyridine, Quinoline and Styrene in Mainstream Tobacco Smoke.

- ResearchGate. (2025, August 10). A gas chromatographic method for determination of nicotinamide, paraben esters and caffeine in commercial health drinks, tonic drinks and cold formulas.

- Food Research. (2025, January 10). Analysis of nicotinic acid in coffee using the temperature programmable injection method in gas chromatography-mass spectrometry.

- MDPI. Eco-Friendly Direct GC–MS Method for Estimation of Niacin and Related Impurities Involving Pyridine in Food Supplements.

- Chemistry LibreTexts. (2022, August 28). NMR Spectroscopy.

- PubMed. (2010, April 1). Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS).

- Michigan State University Department of Chemistry. NMR Spectroscopy.

- MDPI. Development and Validation of HPLC-DAD Method with Pre-Column PMP Derivatization for Monomeric Profile Analysis of Polysaccharides from Agro-Industrial Wastes.

- National Center for Biotechnology Information. Methyl-Based NMR Spectroscopy Methods for Uncovering Structural Dynamics in Large Proteins and Protein Complexes.

- ChemicalBook. METHYL 2-CHLORONICOTINATE(40134-18-7) 1H NMR spectrum.

- MySkinRecipes. Methyl 2,5-dibromonicotinate.

- PubMed Central. (2023, July 15). Chromatographic reversed HPLC and TLC-densitometry methods for simultaneous determination of serdexmethylphenidate and dexmethylphenidate in presence of their degradation products—with computational assessment.

- ResearchGate. Development of RP-HPLC method for simultaneous determination of Brimonidine tartrate and Brinzolamide by QbD approach and its validation.

- ResearchGate. (2022, August 5). RIFM fragrance ingredient safety assessment, 2-methyl-5-(methylthio)furan, CAS Registry Number 13678-59-6.

- Thermo Fisher Scientific. Classification and characterization of impurities in phosphoramidites used in making therapeutic oligonucleotides.

- PubMed Central. (2020, November 3). Investigation into the Formation of Impurities during the Optimization of Brigatinib.

- JSM Central. RP-HPLC Method Development and Validation for the Simultaneous Estimation of Diphenhydramine and Bromhexine in Tablet Dosage Forms.

- ResearchGate. RIFM fragrance ingredient safety assessment, methyl 2-nonynoate, CAS Registry Number 111-80-8 | Request PDF.

- ResearchGate. (2025, August 6). HPLC method for determination of the purity of a mebrofenin-ligand for 99mTc-complexes.

- ResearchGate. RIFM fragrance ingredient safety assessment, 2-methyl-5-(methylthio)furan, CAS Registry Number 13678-59-6 | Request PDF.

- ResearchGate. RIFM fragrance ingredient safety assessment, methyl 2-octynoate, CAS Registry Number 111-12-6 | Request PDF.

Sources

- 1. Methyl 2,5-dibromonicotinate [myskinrecipes.com]

- 2. jpionline.org [jpionline.org]

- 3. Methyl 2,5-dibromonicotinate | C7H5Br2NO2 | CID 12677293 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. tasianinch.com [tasianinch.com]

- 5. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]

- 6. Chromatographic reversed HPLC and TLC-densitometry methods for simultaneous determination of serdexmethylphenidate and dexmethylphenidate in presence of their degradation products—with computational assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 9. gxp-academy.org [gxp-academy.org]

- 10. Some good validation practices for analytical procedures [a3p.org]

- 11. mdpi.com [mdpi.com]

- 12. NMR Spectroscopy [www2.chemistry.msu.edu]

- 13. database.ich.org [database.ich.org]

Introduction: The Strategic Importance of Methyl 2,5-dibromonicotinate in Modern Drug Discovery

An In-depth Technical Guide to Methyl 2,5-dibromonicotinate for Advanced Research

Methyl 2,5-dibromonicotinate (CAS No. 78686-82-5) is a halogenated pyridine derivative that has emerged as a pivotal building block for researchers in medicinal chemistry and pharmaceutical development. Its structural arrangement, featuring two bromine atoms on the pyridine ring, offers strategically positioned reactive sites for sophisticated molecular engineering. These bromine substituents serve as versatile handles for selective cross-coupling reactions, enabling chemists to construct complex heterocyclic systems with high precision.[1] This guide provides an in-depth analysis of its commercial availability, chemical properties, synthesis, and critical applications, offering a technical resource for scientists engaged in the design and synthesis of novel therapeutic agents.

Physicochemical Profile

A clear understanding of a compound's physical and chemical properties is fundamental to its effective use in synthesis and formulation. The key properties of Methyl 2,5-dibromonicotinate are summarized below.

| Property | Value | Source |

| CAS Number | 78686-82-5 | PubChem[2] |

| Molecular Formula | C₇H₅Br₂NO₂ | PubChem[2] |

| Molecular Weight | 294.93 g/mol | PubChem[2] |

| IUPAC Name | methyl 2,5-dibromopyridine-3-carboxylate | PubChem[2] |

| Melting Point | 48-49 °C | MySkinRecipes[1] |

| Boiling Point | 279.1±20.0 °C (Predicted) | MySkinRecipes[1] |

| Density | 1.928±0.06 g/cm³ (Predicted) | MySkinRecipes[1] |

Commercial Availability and Sourcing

Methyl 2,5-dibromonicotinate is readily available from a variety of chemical suppliers, catering to needs ranging from academic research to large-scale synthesis. The compound is typically offered in various purities and quantities. Below is a comparative table of prominent suppliers.

| Supplier | CAS Number | Purity/Grade | Notes |

| Chemsigma | 78686-82-5 | Research Grade | Distributor for research and bulk production.[3] |

| JHECHEM CO LTD | 78686-82-5 | Not Specified | China-based manufactory and supplier. |

| MySkinRecipes | 78686-82-5 | 95% | Offers quantities from 250mg to 5g.[1] |

| CHIRALEN | Not Specified | Research Grade | Leading supplier for scientific advancements.[4] |

| BLD Pharm | N/A | Research Use Only | Provides related compounds like Methyl 2,5-diaminonicotinate.[5] |

| Santa Cruz Biotechnology | 1150271-26-3 | Specialty Grade | Provides related dibromo-carboxylates for research.[6] |

Note: Availability and product specifications are subject to change. It is recommended to consult directly with suppliers for the most current information.

Synthetic Strategy and Workflow

While multiple synthetic routes exist, a common and logical approach to Methyl 2,5-dibromonicotinate involves the bromination of a suitable nicotinic acid precursor followed by esterification. The choice of a brominating agent is critical to control regioselectivity, and subsequent esterification is typically an acid-catalyzed reaction with methanol.

The causality behind this workflow is straightforward: installing the bromine atoms first provides the key reactive handles on the stable pyridine core. The esterification of the carboxylic acid to the methyl ester is a standard transformation that can protect the acid functionality or modify the compound's solubility and electronic properties for subsequent reactions.

Application in Drug Discovery and Development

The true value of Methyl 2,5-dibromonicotinate lies in its role as a versatile scaffold in the drug discovery pipeline. Its utility is grounded in the principles of modern medicinal chemistry, particularly in the construction of diverse compound libraries for screening and lead optimization.

-

Scaffold for Cross-Coupling: The two bromine atoms are ideal leaving groups for palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig aminations. This allows for the systematic and modular introduction of a wide range of substituents (aryl, heteroaryl, alkyl, amine groups), enabling extensive exploration of the chemical space around the pyridine core.

-

Structure-Activity Relationship (SAR) Studies: By selectively reacting one bromine atom over the other or by replacing both, chemists can systematically modify the molecule's structure. This is a cornerstone of SAR studies, helping to identify the specific molecular features responsible for biological activity, selectivity, and metabolic stability.[1]

-

Synthesis of Bioactive Molecules: This compound serves as a key intermediate in the synthesis of nicotinic receptor modulators, kinase inhibitors, and other neuroactive agents, which are important targets for a variety of diseases.[1] The introduction of a methyl group can also play a significant role in modulating physicochemical and pharmacokinetic properties.[7]

Experimental Protocol: Palladium-Catalyzed Suzuki Cross-Coupling

This protocol describes a representative, self-validating procedure for a Suzuki cross-coupling reaction using Methyl 2,5-dibromonicotinate. The rationale is to demonstrate its application in forming a C-C bond, a fundamental transformation in medicinal chemistry.

Objective: To synthesize Methyl 2-bromo-5-phenylnicotinate by selectively coupling phenylboronic acid at the C-5 position.

Materials:

-

Methyl 2,5-dibromonicotinate

-

Phenylboronic acid

-

Palladium(II) acetate [Pd(OAc)₂]

-

Triphenylphosphine (PPh₃) or a more advanced ligand (e.g., SPhos)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane (anhydrous)

-

Water (degassed)

-

Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

Procedure:

-

Reaction Setup (Inert Atmosphere):

-

To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Methyl 2,5-dibromonicotinate (1.0 equiv), phenylboronic acid (1.1 equiv), and potassium carbonate (3.0 equiv).

-

Causality: An inert atmosphere (Nitrogen or Argon) is crucial to prevent the oxidation and deactivation of the palladium catalyst. The excess base is required to activate the boronic acid for the transmetalation step.

-

-

Catalyst Preparation:

-

In a separate vial, pre-mix the palladium catalyst, such as Pd(OAc)₂ (0.02 equiv), and the ligand, PPh₃ (0.08 equiv), in a small amount of the reaction solvent.

-

Causality: Pre-mixing allows for the formation of the active Pd(0) species, which is essential for initiating the catalytic cycle. The ligand stabilizes the palladium center and facilitates the reaction.

-

-

Reagent Addition:

-

Evacuate and backfill the Schlenk flask with inert gas three times.

-

Add the catalyst/ligand mixture to the flask.

-

Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of solvent to water) via cannula or syringe.

-

Causality: Degassed solvents are used to minimize dissolved oxygen, which can interfere with the catalyst. Water is often necessary to dissolve the inorganic base and facilitate the reaction.

-

-

Reaction and Monitoring:

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

-

Self-Validation: A successful reaction will show the disappearance of the starting material spot on TLC and the appearance of a new, less polar product spot.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

Dilute with ethyl acetate and water.

-

Separate the organic layer, and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude residue by column chromatography on silica gel to yield the desired product.

-

Safety and Handling

Based on available Safety Data Sheets (SDS), Methyl 2,5-dibromonicotinate requires careful handling.

-

Health Hazards: The compound is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2]

-

Precautionary Measures:

-

Handling: Use only in a well-ventilated area, preferably in a fume hood.[8] Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[9] Avoid breathing dust/fumes.[8] Wash hands thoroughly after handling.[9]

-

Storage: Store in a cool, well-ventilated place with the container tightly closed.[8] Some suppliers recommend storage at 2-8°C under an inert atmosphere.[1]

-

First Aid: In case of contact, immediately flush eyes or skin with plenty of water for at least 15 minutes.[8] If inhaled, move the person to fresh air.[9] Seek medical attention if irritation persists.[8]

-

Conclusion

Methyl 2,5-dibromonicotinate is more than just a chemical reagent; it is a strategic tool for innovation in pharmaceutical research. Its well-defined reactive sites, coupled with its commercial availability, provide a reliable and versatile platform for synthesizing novel molecular architectures. This guide has detailed its properties, sourcing, and application, providing researchers and drug development professionals with the foundational knowledge required to effectively leverage this powerful building block in their quest for next-generation therapeutics.

References

-

Methyl 2,5-dibromonicotinate | C7H5Br2NO2 | CID 12677293. PubChem - NIH. [Link]

-

Methyl 2,5-dibromonicotinate [78686-82-5]. Chemsigma. [Link]

-

Electronic Supplementary Information. The Royal Society of Chemistry. [Link]

-

Methyl 2,5-dibromonicotinate. MySkinRecipes. [Link]

-

[Application of methyl in drug design]. (2013). PubMed. [Link]

-

Synthesis of Methyl 2‐Bromo‐3‐oxocyclopent‐1‐ene‐1‐carboxylate. (2018). ResearchGate. [Link]

- Process for synthesis of lenalidomide. (2019).

Sources

- 1. Methyl 2,5-dibromonicotinate [myskinrecipes.com]

- 2. Methyl 2,5-dibromonicotinate | C7H5Br2NO2 | CID 12677293 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Methyl 2,5-dibromonicotinate [78686-82-5] | Chemsigma [chemsigma.com]

- 4. chiralen.com [chiralen.com]

- 5. Methyl 2,5-diaminonicotinate|BLD Pharm [bldpharm.com]

- 6. scbt.com [scbt.com]

- 7. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. fishersci.com [fishersci.com]

The Synthesis of Substituted Nicotinic Acids: A Technical Guide to Achieving Regioselectivity

Abstract

Substituted nicotinic acids and their derivatives are foundational scaffolds in medicinal chemistry, agrochemicals, and materials science. The precise control of substituent placement on the pyridine ring—regioselectivity—is paramount to tuning the molecule's biological activity and physical properties. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core strategies for achieving regioselectivity in the synthesis of substituted nicotinic acids. We will delve into the mechanistic underpinnings of classical and modern synthetic methodologies, offering field-proven insights into experimental design and execution. This guide will move beyond a simple recitation of protocols to explain the "why" behind the "how," empowering the reader to make informed decisions in their synthetic endeavors.

Introduction: The Enduring Importance of the Nicotinic Acid Scaffold